Dabigatran Carboxamide Ethyl Ester

Overview

Description

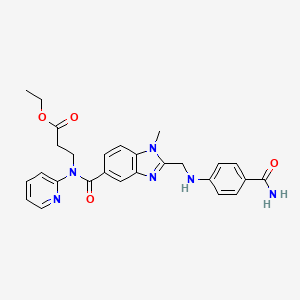

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyridine ring, and a carbamoylphenyl group.

Mechanism of Action

Target of Action

Dabigatran Impurity L, also known as CDBA-513 BS, is a derivative of Dabigatran, a well-known anticoagulant drug . The primary target of Dabigatran and its derivatives is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, the main component of blood clots .

Mode of Action

Dabigatran Impurity L, like Dabigatran, is a direct thrombin inhibitor . It exerts its anticoagulant effects by directly binding to thrombin, inhibiting both free and clot-bound forms of this enzyme . This binding is competitive and reversible . By inhibiting thrombin, Dabigatran Impurity L prevents the conversion of fibrinogen to fibrin, thereby reducing the risk of blood clot formation .

Biochemical Pathways

The action of Dabigatran Impurity L affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Dabigatran Impurity L disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

Dabigatran is an oral prodrug that is hydrolyzed to the active form in the body .

Result of Action

The primary molecular effect of Dabigatran Impurity L is the inhibition of thrombin, which leads to a decrease in fibrin formation and thus a reduction in blood clot formation . This can have various cellular effects, depending on the context. For example, in the context of a medical condition like atrial fibrillation, where there is an increased risk of blood clot formation, the action of Dabigatran Impurity L can help to reduce this risk .

Preparation Methods

The synthesis of Dabigatran Carboxamide Ethyl Ester involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the carbamoylphenyl group. The final step involves the esterification of the propanoate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Comparison with Similar Compounds

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(pyridin-2-ylthio)propanoate: This compound also contains a pyridine ring but differs in its sulfur linkage.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound has a similar benzimidazole core but includes different substituents on the benzene ring.

The uniqueness of Dabigatran Carboxamide Ethyl Ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Dabigatran Carboxamide Ethyl Ester, also known as Dabigatran Etexilate Mesylate Impurity B, is a compound associated with the anticoagulant drug dabigatran. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

1. Overview of Dabigatran and Its Prodrug

Dabigatran is a direct thrombin inhibitor that is primarily used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is administered as a prodrug, dabigatran etexilate, which is converted into the active form dabigatran through hydrolysis by carboxylesterases in the intestines and liver .

Dabigatran exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin. This inhibition occurs in a reversible and competitive manner, allowing for normal physiological thrombin function to some extent . The inhibition constant () for dabigatran is approximately 4.5 nM, indicating its high potency against thrombin .

3. Pharmacokinetics

The pharmacokinetic profile of dabigatran includes:

- Bioavailability : Oral bioavailability ranges from 3% to 7%, with increased absorption when the capsule shell is removed .

- Peak Plasma Concentration : Achieved approximately 1-2 hours post-administration .

- Volume of Distribution : Estimated at 50-70 L .

- Protein Binding : About 35% bound to plasma proteins .

- Metabolism : Primarily metabolized by carboxylesterases (CES1 and CES2) in the liver and intestines, with renal excretion accounting for up to 80% of the dose .

4. Biological Activity Data Table

| Parameter | Value |

|---|---|

| Bioavailability | 3-7% (up to 75% without capsule shell) |

| Cmax (Peak Concentration) | ~146 ng/mL after 150 mg dose |

| Tmax (Time to Peak) | 1-2 hours |

| Half-life | 12-14 hours |

| Volume of Distribution | 50-70 L |

| Protein Binding | ~35% |

5. Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of dabigatran:

- RE-LY Trial : Involving over 18,000 patients, this study demonstrated that dabigatran (110 mg or 150 mg twice daily) was non-inferior to warfarin in preventing strokes or systemic embolism . The rates of major hemorrhage were comparable between groups.

- RE-MOBILIZE Trial : This trial compared dabigatran with enoxaparin for thromboprophylaxis after knee arthroplasty. Dabigatran did not show superior efficacy compared to enoxaparin but had a similar safety profile regarding bleeding events .

6. Case Studies

A case study published in Circulation highlighted long-term safety data for dabigatran, reinforcing its favorable risk-benefit profile in patients with atrial fibrillation . Another study examined the effects of alcohol on the metabolism of dabigatran etexilate, finding no significant inhibition by alcohol on carboxylesterase-mediated hydrolysis .

7. Conclusion

This compound serves as an important component in understanding the pharmacological properties of dabigatran etexilate. Its biological activity primarily revolves around its role as a direct thrombin inhibitor, with extensive clinical evidence supporting its use as an anticoagulant. Continued research into its metabolites and interactions will further elucidate its full clinical potential.

Properties

IUPAC Name |

ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPVLOGCHWOVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422435-41-3 | |

| Record name | CDBA-513 BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDBA-513 BS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.